2-Ethyl-5-phenyl-2H-pyrazol-3-ol
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole ring is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Green Synthesis Approaches
One of the notable applications of pyrazol-3-ol derivatives includes green and eco-friendly synthesis methods. For instance, Al-Matar et al. (2010) demonstrated a green one-pot, solvent-free synthesis of pyrano[2,3-c]-pyrazoles, highlighting an environmentally friendly approach to synthesizing these compounds without the use of solvents. This method emphasizes the compound's role in sustainable chemical practices H. Al-Matar, K. Khalil, Aisha Y. Adam, M. H. Elnagdi, Molecules, 2010.
Synthesis of Condensed Pyrazoles
Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates, closely related to the pyrazol-3-ol structure, have been used as precursors in the synthesis of condensed pyrazoles through Pd-catalyzed cross-coupling reactions. This method, reported by Arbačiauskienė et al. (2011), showcases the compound's utility in creating complex molecular architectures, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, with potential applications in material science and pharmaceuticals Eglė Arbačiauskienė, G. Vilkauskaitė, A. Šačkus, W. Holzer, European Journal of Organic Chemistry, 2011.
Novel Synthesis Methods
Further research by Zhou and Zhang (2015) has explored novel synthesis methods for derivatives of pyrazol-3-ol, specifically 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), using eco-friendly catalysts. Their work demonstrates the compound's versatility in the synthesis of fungicides, pesticides, and dyestuffs, highlighting its potential in agrochemical and dye industries Zhongqiang Zhou, Yuliang Zhang, Journal of The Chilean Chemical Society, 2015.
Fluorescent Compounds and Structural Analysis
Research into the optical properties of pyrazol-3-ol derivatives has led to the development of fluorescent compounds. Zheng et al. (2011) synthesized a series of fluorescent compounds based on the pyrazol-3-ol structure, providing insights into their potential applications in fluorescence spectroscopy and materials science. The study emphasizes the compound's utility in developing new materials with unique optical properties Liang-Wen Zheng, Zhong-Liang Gong, Wen-Long Liu, Yingfan Liu, Bao-xiang Zhao, Spectrochimica Acta Part A, Molecular and Biomolecular Spectroscopy, 2011.
Future Directions
properties
IUPAC Name |
2-ethyl-5-phenyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-13-11(14)8-10(12-13)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKQISGVZDFCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-phenyl-2H-pyrazol-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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